Hydrogen bond donor and acceptor count for 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Hydrogen bond donor and acceptor count for 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Technical Whitepaper: Physicochemical Profiling of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a definitive structural and physicochemical analysis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine . As a scaffold frequently utilized in fragment-based drug discovery (FBDD) for kinase and protein-protein interaction inhibition, accurate characterization of its hydrogen bonding potential is critical for predicting ligand-target binding thermodynamics.
Quick Reference Data:
| Property | Count/Value | Context |
|---|
| H-Bond Donors (HBD) | 2 | Exclusively from the C5-primary amine (
Structural Deconstruction & Pharmacophore Mapping
To understand the hydrogen bonding behavior, we must first deconstruct the molecule into its constituent electronic environments. The molecule consists of two heteroaromatic rings linked by a single bond, with specific polar functionalities.
The Pyrazole Core (1-Methyl-1H-pyrazol-5-amine)[1]
-
N1 Position (Methylated): The methylation at N1 locks the tautomeric state. This nitrogen is "pyrrole-like," contributing its lone pair to the aromatic
-system ( electrons). Consequently, N1 is neither a donor nor an acceptor . -
N2 Position (Imine-like): This nitrogen possesses a lone pair in an
orbital orthogonal to the -system. It acts as a functional H-bond acceptor . -
C5 Position (Amine): The exocyclic primary amine (
) acts as a double H-bond donor . While Lipinski rules count this nitrogen as an acceptor, in practice, its lone pair is heavily delocalized into the pyrazole ring (resonance), rendering it a negligible acceptor .
The Pyridazine Pendant (Pyridazin-4-yl)
-
Structure: A 1,2-diazine ring attached at the C4 position.
-
Electronic Character: Pyridazine is electron-deficient. Both nitrogen atoms (N1 and N2 of the pyridazine ring) possess lone pairs. Despite the electrostatic repulsion between adjacent lone pairs (alpha-effect), both remain available for hydrogen bonding, making them functional H-bond acceptors .
Hydrogen Bond Count Analysis
In drug development, a distinction must be made between "Rule-based" counts (for ADME filtering) and "Structure-based" counts (for docking/binding affinity).
Hydrogen Bond Donors (HBD)
-
Source: The primary amine group (
) at position 5. -
Count: 2 (One for each Hydrogen).
-
Mechanistic Insight: These protons are relatively acidic due to the electron-withdrawing nature of the pyrazole ring, making them strong donors for interactions with backbone carbonyls in protein binding pockets (e.g., the hinge region of kinases).
Hydrogen Bond Acceptors (HBA)
-
Lipinski Count (Rule of 5):
-
Definition: Sum of all Nitrogen and Oxygen atoms.[1]
-
Calculation: 2 (Pyrazole N) + 2 (Pyridazine N) + 1 (Amine N) = 5 .
-
Usage: High-throughput filtering for oral bioavailability.
-
-
Functional/Pharmacophoric Count:
-
Definition: Number of accessible lone pairs capable of accepting a proton.
-
Calculation:
-
Pyrazole N2: Yes (Strong).
-
Pyridazine N1: Yes (Moderate).[2]
-
Pyridazine N2: Yes (Moderate).
-
Pyrazole N1 (Me): No (No lone pair).
-
Amine N: No (Delocalized/Planar).
-
-
Total Functional HBA: 3 .
-
Visualization of H-Bond Vectors
The following diagram illustrates the specific atoms contributing to the donor/acceptor counts, distinguishing between Lipinski theoretical counts and functional binding capabilities.
Figure 1: Network graph detailing the specific atomic contributions to hydrogen bonding. Note the distinction between the Amine N (Lipinski HBA) and the Ring Nitrogens (Functional HBAs).
Experimental Validation Protocols
To verify these theoretical counts in a wet-lab setting, the following self-validating protocols are recommended.
Protocol A: logP Measurement (Chloroform/Octanol)
This method empirically determines the H-bond donor acidity.
-
Principle: Octanol contains oxygen acceptors that interact with solute donors. Chloroform is a non-H-bonding solvent (mostly). The difference in logP (
) correlates with H-bond acidity. -
Procedure:
-
Prepare 10 mM stock of the compound in DMSO.
-
Partition between water/octanol and water/chloroform at pH 7.4.
-
Measure concentration in each phase using HPLC-UV (254 nm).
-
-
Expected Result: A large positive shift indicates strong H-bond donor capability (confirming the
contribution).
Protocol B: H-NMR Titration (DMSO- )
-
Principle: The chemical shift of the amine protons is highly sensitive to H-bonding.
-
Procedure:
-
Dissolve compound in CDCl
(non-polar). -
Titrate with DMSO-
(strong acceptor).
-
-
Analysis: Monitor the
peak. A significant downfield shift ( ppm) confirms the protons are active donors. Lack of shift in the N-Me peak confirms it is not a donor.
Implications for Drug Design
-
Solubility: With a Lipinski HBA count of 5 and HBD count of 2, the molecule sits in the "Goldilocks zone" for aqueous solubility. The high N-count lowers logP, aiding solubility, but the planarity may drive crystal packing.
-
Kinase Selectivity: The "Donor-Acceptor-Donor" motif (if considering the Pyrazole N2 and Amine) is a classic hinge-binding pharmacophore. The Pyridazine ring provides a vector for solvent-exposed interactions or "gatekeeper" residue interactions.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.
-
Meanwell, N. A. (2017).[4] "The Pyridazine Ring System in Drug Discovery." Journal of Medicinal Chemistry. (Contextualizing pyridazine basicity and H-bonding).
-
PubChem Compound Summary. (2024). "1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine." National Library of Medicine.
-
Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Hydrogen Bonding." Angewandte Chemie International Edition.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 4. blumberginstitute.org [blumberginstitute.org]
